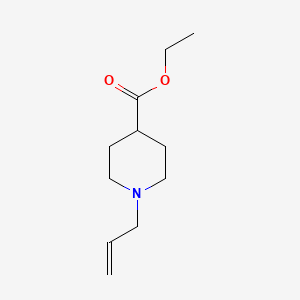
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-
Descripción general
Descripción
“Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-” is a compound that may be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Aplicaciones Científicas De Investigación
Photoreactions and Proton Transfer
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl) pyridine and its derivatives are studied for their unique photoreactions. These compounds exhibit three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. This makes them a rare example of molecules with such diverse photoreactive properties (Vetokhina et al., 2012).
Time-Resolved Fluorescence Immunoassay Chelates
The compound has been utilized in the synthesis of new bifunctional chelate intermediates for time-resolved fluorescence immunoassays (TRFIA). These intermediates have shown significant improvements in yield, highlighting their potential for enhancing the efficiency of TRFIA (Pang Li-hua, 2009).
Synthesis of Iridium Tetrazolate Complexes
Research has been conducted on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives like 5-bromo-2-(1H-tetrazol-5-yl)pyridine. These complexes displayed a range of redox and emission properties, making them useful for constructing polymetallic architectures and potentially applicable in organic light-emitting devices (Stagni et al., 2008).
Antiviral Activity
A series of compounds including 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, with structures similar to 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine, have been synthesized and evaluated for antiviral activity. These compounds showed promising results against herpes simplex virus type-1, suggesting potential therapeutic applications (Tantawy et al., 2012).
Polyheterocyclic Ring Systems
The compound has been used as a precursor for constructing new polyheterocyclic ring systems, which exhibited in vitro antibacterial properties. This demonstrates its utility in synthesizing novel compounds with potential pharmaceutical applications (Abdel‐Latif et al., 2019).
Extraction of Nickel(II) and Copper(II)
Studies on pyridine-based ligands, including derivatives of 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine, have shown their capability in extracting Ni(II) and Cu(II) from various solutions. This research indicates potential industrial applications in metal extraction and purification processes (Pearce et al., 2019).
Propiedades
IUPAC Name |
5-bromo-2-(4-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-12-13(6-7)9-3-2-8(10)5-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHUUAFZMRERFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



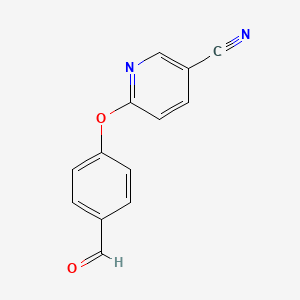
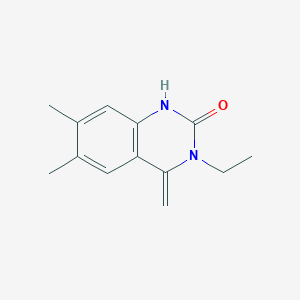
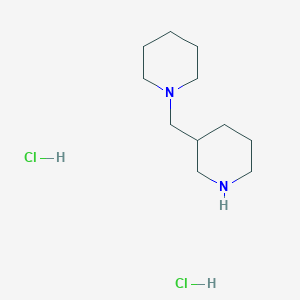
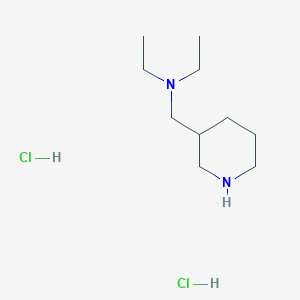
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)
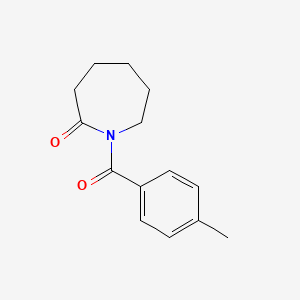
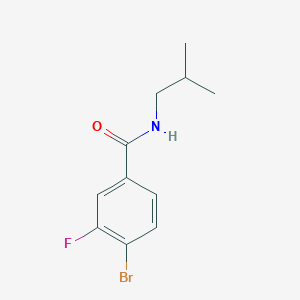
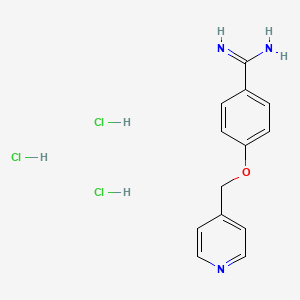
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)
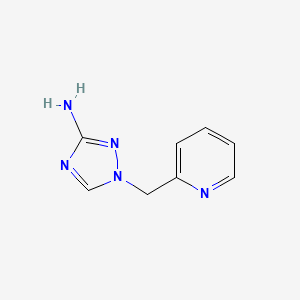
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)
